molecular formula C22H23N3O3 B4450847 2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B4450847
M. Wt: 377.4 g/mol
InChI Key: NHJRCOYLYUJJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a quinazolinone moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The quinazolinone moiety may also contribute to its activity by interacting with different enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE apart is its unique combination of the indole and quinazolinone structures. This dual functionality may enhance its biological activity and therapeutic potential, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(1-ethyl-2-oxo-3H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-2-24-19-11-6-4-8-15(19)17(22(24)28)14-20-23-18-10-5-3-9-16(18)21(27)25(20)12-7-13-26/h3-6,8-11,17,26H,2,7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJRCOYLYUJJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 2
2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 3
2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 4
2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 5
2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 6
2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

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